2,2'-Dithiobis(5-methoxybenzoic acid)
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Overview
Description
2,2’-Dithiobis(5-methoxybenzoic acid) is an organic compound with the molecular formula C16H14O6S2 It is characterized by the presence of two methoxybenzoic acid groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(5-methoxybenzoic acid) typically involves the oxidation of 5-methoxybenzoic acid derivatives. One common method is the reaction of 5-methoxybenzoic acid with a disulfide-forming reagent under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(5-methoxybenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(5-methoxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2,2’-Dithiobis(5-methoxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(5-methoxybenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets. These interactions can modulate biological pathways, leading to potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
2,2’-Dithiobis(5-methoxybenzoic acid) can be compared with other disulfide-containing compounds such as:
2,2’-Dithiobis(benzoic acid): Lacks the methoxy groups, resulting in different chemical properties.
5,5’-Dithiobis(2-nitrobenzoic acid): Contains nitro groups instead of methoxy groups, leading to different reactivity and applications.
2,2’-Dithiobis(4-methoxybenzoic acid): Similar structure but with methoxy groups in different positions, affecting its chemical behavior.
Properties
CAS No. |
19532-69-5 |
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Molecular Formula |
C16H14O6S2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(2-carboxy-4-methoxyphenyl)disulfanyl]-5-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZJLOCZITRJGCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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